4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole
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Overview
Description
4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromoethyl group attached to the triazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: Products include bromoethyl oxides and other oxidized derivatives.
Reduction: The major product is 4-(2-Ethyl)-1-methyltriazole.
Scientific Research Applications
4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This interaction can disrupt key biological pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)-1-methyltriazole
- 4-(2-Iodoethyl)-1-methyltriazole
- 4-(2-Fluoroethyl)-1-methyltriazole
Uniqueness
4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole is unique due to its specific reactivity profile. The bromoethyl group provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers a moderate leaving group ability, which is advantageous in many synthetic applications .
Properties
IUPAC Name |
4-(2-bromoethyl)-1-methyltriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-9-4-5(2-3-6)7-8-9/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUXXJVXPNKZDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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